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molecular formula C12H18BNO2 B1270774 3-Aminophenylboronic acid pinacol ester CAS No. 210907-84-9

3-Aminophenylboronic acid pinacol ester

Cat. No. B1270774
M. Wt: 219.09 g/mol
InChI Key: YMXIIVIQLHYKOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08759366B2

Procedure details

To a flask containing 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (1.50 g, 6.85 mmol) and 2-chloro-4-methylpyrimidine (1.01 g, 7.87 mmol) were added dioxane (69 mL) and methanesulfonic acid (0.51 mL, 7.87 mmol). The reaction was heated at 100° C. overnight. The reaction was then cooled to room temperature, diluted with ethyl acetate, washed with water, dried over magnesium sulfate, filtered and concentrated. Flash chromatography was used for purification to yield 4-methyl-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrimidin-2-amine (1.23 g, 3.95 mmol, 58% yield). MS ESI: [M+H]+ m/z 312. 1H NMR (500 MHz, DMSO-d6) δ 9.48 (s, 1H), 8.30 (d, J=5.0, 1H), 7.98 (d, J=8.0, 1H), 7.95 (s, 1H), 7.29-7.20 (m, 2H), 6.71 (d, J=5:0, 1H), 2.33 (s, 3H), 1.28 (s, 12H).
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
1.01 g
Type
reactant
Reaction Step One
Quantity
69 mL
Type
reactant
Reaction Step Two
Quantity
0.51 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH3:16])[C:6]([CH3:8])([CH3:7])[O:5][B:4]([C:9]2[CH:10]=[C:11]([CH:13]=[CH:14][CH:15]=2)[NH2:12])[O:3]1.Cl[C:18]1[N:23]=[C:22]([CH3:24])[CH:21]=[CH:20][N:19]=1.O1CCOCC1.CS(O)(=O)=O>C(OCC)(=O)C>[CH3:24][C:22]1[CH:21]=[CH:20][N:19]=[C:18]([NH:12][C:11]2[CH:13]=[CH:14][CH:15]=[C:9]([B:4]3[O:3][C:2]([CH3:16])([CH3:1])[C:6]([CH3:7])([CH3:8])[O:5]3)[CH:10]=2)[N:23]=1

Inputs

Step One
Name
Quantity
1.5 g
Type
reactant
Smiles
CC1(OB(OC1(C)C)C=1C=C(N)C=CC1)C
Name
Quantity
1.01 g
Type
reactant
Smiles
ClC1=NC=CC(=N1)C
Step Two
Name
Quantity
69 mL
Type
reactant
Smiles
O1CCOCC1
Name
Quantity
0.51 mL
Type
reactant
Smiles
CS(=O)(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was then cooled to room temperature
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
Flash chromatography was used for purification

Outcomes

Product
Name
Type
product
Smiles
CC1=NC(=NC=C1)NC1=CC(=CC=C1)B1OC(C(O1)(C)C)(C)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 3.95 mmol
AMOUNT: MASS 1.23 g
YIELD: PERCENTYIELD 58%
YIELD: CALCULATEDPERCENTYIELD 57.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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